(2S)-2,4-Dihydroxybutanoic acid

概要

説明

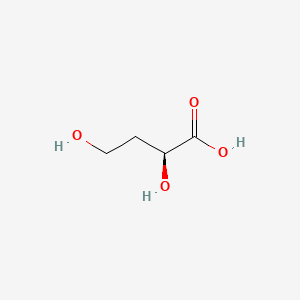

(2S)-2,4-Dihydroxybutanoic acid is an organic compound with the molecular formula C4H8O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,4-Dihydroxybutanoic acid can be achieved through several methods. One common approach involves the aldol condensation of glyoxal with acetaldehyde, followed by reduction and hydrolysis. Another method includes the use of chiral catalysts to ensure the correct stereochemistry of the product.

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of specific microorganisms that can produce the compound as a metabolic byproduct. This biotechnological approach is favored for its efficiency and sustainability.

化学反応の分析

Types of Reactions: (2S)-2,4-Dihydroxybutanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding keto acids.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents like thionyl chloride (SOCl2) can be used for hydroxyl group substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield keto acids, while reduction can produce various alcohols.

科学的研究の応用

Biochemical Applications

1.1. Precursor for Methionine Analogues

One of the primary applications of 2,4-DHB is as a precursor for the synthesis of methionine analogues, such as 2-hydroxy-4-(methylthio)butyrate (HMTB). This compound is significant in animal nutrition as it serves as a feed additive that enhances growth and feed efficiency in livestock . The production of HMTB from 2,4-DHB involves enzymatic processes that can be optimized through metabolic engineering techniques.

1.2. Biosynthesis Pathways

Recent research has demonstrated the biosynthesis of 2,4-DHB using engineered Escherichia coli strains. For instance, a study reported the successful conversion of methanol and glucose into 2,4-DHB through a novel biosynthetic pathway involving methanol dehydrogenase and other key enzymes . This method not only improves production efficiency but also enhances carbon atom economy.

Material Science Applications

2.1. Biocompatible and Biodegradable Polymers

The POLYDHB project highlights the potential of using 2,4-DHB as a non-natural monomer for producing biodegradable polymers . This initiative aims to develop new bio-sourced materials that can replace petroleum-based plastics. The project focuses on three main work packages:

- Production of pure enantiomers and lactide/lactone derivatives from DHB.

- Development of chemocatalytic processes for polymerization.

- Creation of microbial processes for synthesizing DHB-based polymers.

These efforts are aligned with the goals of the bioeconomy, emphasizing sustainability and environmental responsibility.

Pharmaceutical Applications

3.1. Role in Disease Mechanisms

Research has indicated that metabolites like 2,4-DHB may play roles in disease mechanisms, particularly in cancer. For example, studies have linked the dysregulation of metabolic pathways involving dihydroxybutanoic acids to acute myeloid leukemia (AML) . Understanding these pathways could lead to novel therapeutic strategies targeting metabolic alterations in cancer cells.

Case Studies and Research Findings

作用機序

The mechanism of action of (2S)-2,4-Dihydroxybutanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in metabolic pathways, influencing the production of other metabolites. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

(2R)-2,4-Dihydroxybutanoic acid: The enantiomer of (2S)-2,4-Dihydroxybutanoic acid, differing only in the spatial arrangement of atoms.

2,3-Dihydroxybutanoic acid: A structural isomer with hydroxyl groups on different carbon atoms.

2-Hydroxybutanoic acid: A related compound with only one hydroxyl group.

Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This makes it particularly valuable in applications requiring high stereochemical purity and specificity.

生物活性

(2S)-2,4-Dihydroxybutanoic acid (DHB) is a compound that has garnered attention for its potential biological activities and applications in various fields, including biochemistry and medicine. This article explores the biological activity of DHB, focusing on its biosynthesis, metabolic pathways, and implications in health and disease.

1. Biosynthesis and Metabolic Pathways

Recent studies have constructed synthetic metabolic pathways for the production of (2S)-2,4-DHB from renewable resources. Notably, a five-step pathway was developed utilizing Escherichia coli to convert glycolaldehyde into DHB. The enzymes involved include D-threose aldolase and D-threose dehydrogenase, which play critical roles in the conversion process .

Table 1: Enzymatic Activities in DHB Biosynthesis

| Enzyme | Activity (U/mg) | Substrate |

|---|---|---|

| D-threose aldolase | 0.75 | D-threose |

| D-threose dehydrogenase | 0.30 | D-threonate |

| Pyruvate-dependent aldolase | Variable | Pyruvate + Formaldehyde |

This pathway demonstrated efficient production of DHB, achieving concentrations up to 14.6 g/L in bioreactors . The carbon atom economy of this process is noteworthy, as it theoretically allows for the conversion of one glucose molecule and two methanol molecules into two DHB molecules .

2.1 Role in Cancer Metabolism

DHB has been implicated in cancer metabolism, particularly in acute myeloid leukemia (AML). Research indicates that mutant isocitrate dehydrogenases (IDH) produce oncometabolites like 2-hydroxyglutarate and 2,3-dihydroxybutanoic acid (2,3-DHBA), which are associated with cancer proliferation .

Table 2: Correlation of Metabolites in AML Patients

| Metabolite | Elevated in Mutant IDH Patients | Correlation with 2-HG |

|---|---|---|

| 2-Hydroxyglutarate | Yes | Strong |

| 2,3-Dihydroxybutanoic Acid | Yes | Strong |

In a study involving metabolomic analysis of AML patients, it was found that levels of 2,3-DHBA correlated significantly with the presence of IDH mutations, suggesting its potential as a biomarker for this type of cancer .

2.2 Neuroprotective Effects

Emerging research suggests that DHB may exhibit neuroprotective properties. In animal models of neurodegeneration, administration of DHB has been associated with reduced oxidative stress and improved cognitive function. This effect is believed to be mediated through its role in modulating metabolic pathways that influence neuronal health .

3. Case Studies

Case Study 1: Cancer Biomarker Evaluation

A study evaluated plasma metabolites in AML patients with IDH mutations. It was observed that both 2-HG and 2,3-DHBA were significantly elevated compared to wild-type patients, indicating their potential as biomarkers for monitoring disease progression .

Case Study 2: Neuroprotective Effects

In a preclinical trial assessing the effects of DHB on cognitive decline in aged rats, researchers found that treatment with DHB led to improvements in memory retention and reductions in markers of oxidative stress compared to untreated controls .

4. Conclusion

This compound presents significant biological activity with implications for biosynthesis processes and potential therapeutic applications. Its role in cancer metabolism highlights the need for further research into its mechanisms and effects on health outcomes. Additionally, the exploration of its neuroprotective properties may pave the way for novel treatments in neurodegenerative diseases.

The ongoing development of synthetic pathways for DHB production underscores its versatility as a platform molecule in biochemical applications. Future studies are essential to fully elucidate its biological activities and therapeutic potentials across various domains.

特性

IUPAC Name |

(2S)-2,4-dihydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-2-1-3(6)4(7)8/h3,5-6H,1-2H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYGCFHQAXXBCF-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427124 | |

| Record name | (2S)-2,4-Dihydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62445-25-4 | |

| Record name | (2S)-2,4-Dihydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。